Ethyl 2-(acetylamino)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
Ethyl 2-(acetylamino)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C13H15NO4S and its molecular weight is 281.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activity
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which is converted into ethyl 2-(acetylamino)-4-5-6-7-tetrahydro-1-benzothiophene-3-carboxylate, has been explored for its antibacterial and antifungal properties. Notably, several derivatives of this compound have shown promising biological activity in this context (Narayana et al., 2006).
Chemical Reactivity and Transformations
The compound has been utilized in various chemical transformations, demonstrating its reactivity and potential for creating new chemical entities. For instance, it undergoes recyclization reactions with primary amines, leading to the formation of new compounds with potential applications in different fields of chemistry (Shipilovskikh et al., 2014). Additionally, its interaction with secondary amines has been studied, providing insights into the synthesis of new chemical compounds (Vasileva et al., 2018).
Synthesis of Novel Compounds
Research has also focused on using this compound for the synthesis of novel substances. For instance, studies have been conducted on the transformations of its amino and carbonyl/nitrile groups for synthesizing new derivatives (Pokhodylo et al., 2010). Additionally, efforts have been made to create new derivatives by acylation followed by various reactions (Sauter et al., 1976).
Potential in Pharmacology
While focusing on the non-pharmacological aspects, it's notable that this compound has been explored for its potential in synthesizing compounds with possible hypnotic activity, demonstrating its relevance in medicinal chemistry (Ghorab et al., 1995).
Antioxidant Properties
In recent studies, derivatives of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, were synthesized and screened for antioxidant activity, indicating the potential of such compounds in oxidative stress-related applications (Aghekyan et al., 2020).
Other Activities
Various other activities have been explored, such as local anesthetic, platelet antiaggregating, analgesic, antiinflammatory, and antiarrhythmic activities, indicating a broad spectrum of potential applications (Mosti et al., 1994).
Properties
IUPAC Name |
ethyl 2-acetamido-4-oxo-6,7-dihydro-5H-1-benzothiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-3-18-13(17)11-10-8(16)5-4-6-9(10)19-12(11)14-7(2)15/h3-6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODWCTJBHNGPER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C(=O)CCC2)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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